molecular formula C13H14ClN5O B6107528 3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide

3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide

Cat. No. B6107528
M. Wt: 291.73 g/mol
InChI Key: QFGSYRSDQGBEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a significant impact on various cellular processes, making it a promising candidate for the treatment of a wide range of diseases.

Mechanism of Action

3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein is involved in the regulation of gene expression and has been found to be overexpressed in various types of cancer. By inhibiting the activity of BRD4, this compound can prevent the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on various cellular processes, including cell proliferation, apoptosis, and angiogenesis. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide in lab experiments is its specificity for BRD4. This compound has been found to have minimal off-target effects, making it a reliable tool for studying the role of BRD4 in cellular processes. However, one limitation of using this compound is its relatively low potency compared to other BRD4 inhibitors.

Future Directions

There are several future directions for the study of 3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide. One potential application is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Another area of research is in the development of more potent BRD4 inhibitors that can be used for therapeutic purposes. Additionally, the role of BRD4 in various cellular processes is still not fully understood, and further research is needed to elucidate its functions.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide involves a multi-step process that begins with the preparation of 2-chlorobenzonitrile. This compound is then reacted with 1,2,4-triazole to form 2-chloro-5-(1H-1,2,4-triazol-3-yl)benzonitrile. The final step involves the reaction of this intermediate with pyrrolidine-1-carboxylic acid amide to form this compound.

Scientific Research Applications

3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been found to have a significant impact on cellular processes such as cell proliferation, apoptosis, and angiogenesis.

properties

IUPAC Name

3-(2-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O/c14-11-4-2-1-3-10(11)9-5-6-19(7-9)13(20)17-12-15-8-16-18-12/h1-4,8-9H,5-7H2,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGSYRSDQGBEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2Cl)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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